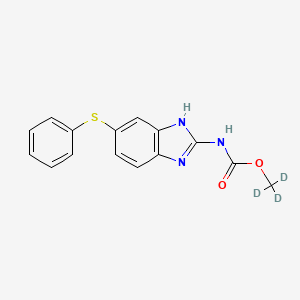

Fenbendazole-d3

Overview

Description

Fenbendazole-d3 is a deuterium-labeled version of Fenbendazole . It is a HIF-1α agonist and activates the HIF-1α-related GLUT1 pathway . Fenbendazole is an orally active benzimidazole anthelmintic agent, with a broad antiparasitic range .

Synthesis Analysis

Fenbendazole and its synthetic analog interfere with HeLa cells’ proliferation and energy metabolism via inducing oxidative stress and modulating the MEK3/6-p38-MAPK pathway .

Molecular Structure Analysis

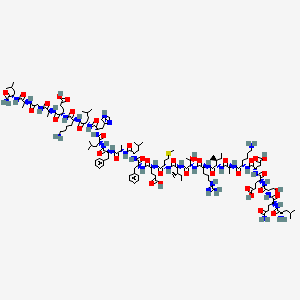

Fenbendazole-d3 has the molecular formula C15H13N3O2S . Its IUPAC name is trideuteriomethyl N - (6-phenylsulfanyl-1 H -benzimidazol-2-yl)carbamate .

Chemical Reactions Analysis

Fenbendazole was originally designed to cure parasites by selectively blocking the synthesis of microtubules by binding to β-tubulin . This stops the polymerization of tubulin dimers in cells of parasites and causes parasite death .

Physical And Chemical Properties Analysis

Fenbendazole-d3 has a molecular weight of 302.4 g/mol . Its computed properties include a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 4 .

Scientific Research Applications

Extended-Release Formulations for Ruminants

Fenbendazole is used in the development of extended-release formulations for ruminants such as cattle, sheep, and goats . This study aimed to demonstrate the feasibility of hot-melt extrusion in the development of extended-release formulations of Fenbendazole (Fen) dispersed in PEO/PCL blend-based matrices . The drug release rate in a PEO/PCL blend can easily be tailored by altering the ratio of PCL to address the issues related to the multiple-dosing regimen of Fen in ruminants .

Anticancer Activity

Fenbendazole has shown anticancer activity. It suppresses the growth of cells via p21-mediated cell cycle arrest at G1/S and G2/M, and results in apoptosis only in actively growing cells but not in quiescent cells . The anticancer activity is mediated via multiple intracellular changes, which are not consistent under different conditions even in the same cells .

Treatment of Gastrointestinal Nematodes

Fenbendazole is a broad-spectrum anthelmintic used to treat gastrointestinal nematodes in ruminants (e.g., cattle, sheep, and goats) . Fen acts by binding to β-tubulin, inhibiting further polymerization of α- and β-tubulin subunits, disrupting microtubule function, and leading to a lethal effect .

In Vivo Studies on Lymphoma

Fenbendazole has been safely used as an antiparasitic agent in animals for decades, and the anticancer effects of FBZ have been studied through various mechanisms. However, there is a lack of in vivo studies that include lymphoma . Therefore, this study examined the effects of FBZ on EL-4 cells and a mouse T lymphoma model .

Mechanism of Action

Target of Action

Fenbendazole-d3, a deuterium-labeled variant of Fenbendazole, primarily targets tubulin, a protein that forms the microtubules in the cells of parasites . It also interacts with the HIF-1α pathway, activating the HIF-1α-related GLUT1 pathway .

Mode of Action

Fenbendazole-d3 works by binding to tubulin, disrupting the formation and function of microtubules . This disruption prevents the parasites from absorbing nutrients, leading to their eventual death . It also acts as a HIF-1α agonist, activating the HIF-1α-related GLUT1 pathway .

Biochemical Pathways

The primary biochemical pathway affected by Fenbendazole-d3 is the tubulin-microtubule pathway. By binding to tubulin, Fenbendazole-d3 disrupts the formation and function of microtubules, which are crucial for cell division, intracellular trafficking, and modulating cellular shape . Additionally, it activates the HIF-1α-related GLUT1 pathway .

Pharmacokinetics

Its parent compound, fenbendazole, has low solubility and achieves low blood concentrations, leading to low bioavailability

Result of Action

Fenbendazole-d3’s action results in cell-cycle arrest and mitotic cell death . It has been shown to induce G2/M phase arrest in certain cells, resulting in cell death and decreased metabolic activity . The exact molecular and cellular effects of fenbendazole-d3 may vary depending on the specific cell type and growth conditions .

Action Environment

The action, efficacy, and stability of Fenbendazole-d3 can be influenced by various environmental factors. For instance, the growth condition of cells can affect its anticancer activity . Additionally, the presence of metabolic inhibitors can alter its pharmacokinetics

Safety and Hazards

Future Directions

properties

IUPAC Name |

trideuteriomethyl N-(6-phenylsulfanyl-1H-benzimidazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c1-20-15(19)18-14-16-12-8-7-11(9-13(12)17-14)21-10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,18,19)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDDSHPAODJUKPD-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC2=C(N1)C=C(C=C2)SC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)NC1=NC2=C(N1)C=C(C=C2)SC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10746841 | |

| Record name | (~2~H_3_)Methyl [6-(phenylsulfanyl)-1H-benzimidazol-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fenbendazole-d3 | |

CAS RN |

1228182-47-5 | |

| Record name | (~2~H_3_)Methyl [6-(phenylsulfanyl)-1H-benzimidazol-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methylbenz[a]anthracene-d14](/img/no-structure.png)

![Propan-2-yl bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B588302.png)